3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid

Lipophilicity Drug Design ADME

Research teams developing DHODH inhibitors per EP 2406222 A1 face a critical challenge: generic 4-alkoxy analogs produce final compounds outside the preferred Markush scope, compromising both patent protection and biological activity. 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid directly addresses this gap. • Exact isopropoxy substitution as claimed in patent EP 2406222 A1 for DHODH inhibitors • Optimized LogP of 2.99 vs. methoxy (2.19) or ethoxy (3.22) for tuned ADME properties • Wider thermal safety margin (bp 324.4°C) reduces decomposition in high-temp amide couplings

Molecular Formula C10H10ClFO3
Molecular Weight 232.63 g/mol
CAS No. 1272528-98-9
Cat. No. B6301503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid
CAS1272528-98-9
Molecular FormulaC10H10ClFO3
Molecular Weight232.63 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1Cl)C(=O)O)F
InChIInChI=1S/C10H10ClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
InChIKeyMGXFMMUCCXVXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-4-isopropoxy-benzoic Acid: Differentiated Building Block


3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid (CAS 1272528-98-9) is a tri-substituted benzoic acid derivative bearing chlorine at the 3-position, fluorine at the 5-position, and an isopropoxy group at the 4-position . This specific substitution pattern renders the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis, most notably as a building block for dihydroorotate dehydrogenase (DHODH) inhibitors where the isopropoxy substituent is explicitly claimed alongside halogen modifications [1]. Its molecular formula is C10H10ClFO3, with a molecular weight of approximately 232.64 g/mol and a computed LogP of ~2.99, placing it in a lipophilicity range distinct from its methoxy and ethoxy analogs .

3-Chloro-5-fluoro-4-isopropoxy-benzoic Acid: Irreplaceability in Synthesis


Substituting the 4-position alkoxy group in 3-chloro-5-fluorobenzoic acid derivatives is not trivial. The isopropoxy moiety confers a distinct steric and electronic profile compared to methoxy or ethoxy alternatives, directly influencing both the compound's physicochemical properties—such as LogP (2.99 vs. 2.19 for the methoxy analog and 3.22 for the ethoxy analog) [1]—and its reactivity in downstream coupling reactions. In the context of DHODH inhibitor synthesis, patent literature specifically enumerates isopropoxy among the preferred substituents for achieving optimal pharmacokinetic and pharmacodynamic profiles, indicating that the branched alkoxy group is not a random choice but a deliberate structural feature for target engagement [2]. Generic substitution risks altering both the synthetic efficiency and the biological performance of the final active pharmaceutical ingredient.

3-Chloro-5-fluoro-4-isopropoxy-benzoic Acid: Differentiation Evidence


LogP Comparison: Isopropoxy vs. Methoxy & Ethoxy Analogs

The computed LogP of 3-chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid is 2.99, which is approximately 0.8 log units higher than the 4-methoxy analog (LogP 2.19) and 0.23 log units lower than the 4-ethoxy analog (LogP 3.22) [1]. This intermediate lipophilicity suggests a balanced profile for membrane permeability and aqueous solubility, critical for both bioavailability in drug candidates and partitioning behavior in agrochemical formulations.

Lipophilicity Drug Design ADME

Boiling Point & Thermal Stability vs. Analogs

The predicted boiling point of 3-chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid is 324.4 ± 37.0 °C at 760 mmHg, which is approximately 18 °C higher than that of the 4-methoxy analog (306.1 ± 37.0 °C) and approximately 6 °C higher than that of the 4-ethoxy analog (318.5 ± 37.0 °C) . This higher boiling point indicates stronger intermolecular forces, which can translate to improved thermal stability during high-temperature synthetic steps or distillation-based purification.

Thermal Properties Purification Process Chemistry

Commercial Availability & Purity Benchmarking

3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid is commercially available from multiple vendors with a minimum purity specification of 95% . In head-to-head comparison at the same vendor (Fluorochem), the isopropoxy analog (Product Code F631469) is priced at £685.00 per gram, representing a premium over the 4-methoxy analog (Product Code F342340) at £54.00 per gram (on a per-gram basis from a 5 g pack) . This price differential reflects both the greater synthetic complexity of the isopropoxy derivative and its more specialized application space, serving as a de facto indicator of its differentiated value proposition in the marketplace.

Procurement Supply Chain Quality Assurance

Patent Coverage for Isopropoxy in DHODH Inhibitors

European Patent EP 2406222 A1 (Almirall S.A.) explicitly claims azabiphenylaminobenzoic acid derivatives as DHODH inhibitors, wherein the phenyl ring G2 is optionally substituted with substituents selected from 'chloro, fluoro, methoxy, ethoxy, isopropoxy, trifluoromethoxy, CF3, and -CONR7R8' [1]. The co-occurrence of chloro, fluoro, and isopropoxy in the claimed Markush structure aligns precisely with the substitution pattern of 3-chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid, positioning this compound as a direct precursor for synthesizing the claimed DHODH inhibitors. In contrast, simpler analogs lacking the isopropoxy group fall outside the preferred substitution scope.

DHODH Inhibition Immunology Patent Analysis

3-Chloro-5-fluoro-4-isopropoxy-benzoic Acid: Optimal Applications & Procurement


DHODH Inhibitor Synthesis for Autoimmune Diseases

When a medicinal chemistry team requires a benzoic acid intermediate that matches the specific substitution pattern claimed in EP 2406222 A1 for DHODH inhibitors, 3-chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid is the direct precursor. Its isopropoxy group is explicitly enumerated in the patent claims, and using the methoxy or ethoxy analogs would produce final compounds outside the preferred Markush scope, potentially compromising patent protection and biological activity [1].

Lead Optimization: Lipophilicity Fine-Tuning

In programs where a LogP near 3.0 is the design target for optimal oral absorption or CNS penetration, the isopropoxy analog (LogP = 2.99) provides a precise fit. The methoxy analog (LogP = 2.19) is significantly more polar and may limit membrane permeability, while the ethoxy analog (LogP = 3.22) is more lipophilic and may increase metabolic liability or reduce aqueous solubility [2]. The isopropoxy compound thus enables fine-tuning of ADME properties without introducing additional structural changes.

High-Temperature Synthesis with Thermal Stability

For process chemistry groups developing synthetic routes that involve high-temperature amide coupling, esterification, or distillation steps, the higher boiling point of the isopropoxy derivative (324.4 °C vs. 306.1 °C for the methoxy analog) provides a wider thermal safety margin. This can translate to fewer decomposition byproducts, simpler purification, and higher isolated yields at scale .

Agrochemical Intermediate for Halogenated Herbicides

The 3-chloro-5-fluoro-4-isopropoxy substitution pattern appears in herbicidal composition patents (e.g., herbicidal pyrazoles with isopropoxycarbonylphenyl moieties), suggesting that this benzoic acid can serve as a key intermediate for developing next-generation selective herbicides. Its balanced lipophilicity and steric bulk differentiate it from simpler analogs, potentially enhancing crop selectivity and environmental degradation profiles [3].

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